Succinylcholine Chloride-13C6

Isotope dilution mass spectrometry SIL internal standard quantitative bioanalysis

Succinylcholine Chloride-13C6 (Molecular Formula: C₈¹³C₆H₃₀Cl₂N₂O₄; Molecular Weight: 367.26 Da) is a stable isotope-labeled analog of the depolarizing neuromuscular blocking agent succinylcholine chloride (unlabeled MW: 361.3 Da, CAS 71-27-2), in which six carbon-12 atoms are replaced by carbon-13 at the two terminal trimethylammonium moieties. As a bis-quaternary ammonium choline ester, the compound serves exclusively as an internal standard (IS) for isotope dilution mass spectrometry, not as a therapeutic agent.

Molecular Formula C₈¹³C₆H₃₀Cl₂N₂O₄
Molecular Weight 367.26
Cat. No. B1151956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuccinylcholine Chloride-13C6
Synonyms2,2’-[(1,4-Dioxo-1,4-butanediyl)bis(oxy)]bis[N,N,N-trimethylethanaminium -13C6 Chloride;  2-Dimethylaminoethyl Succinate Dimethochloride-13C6;  Anectine-13C6;  Diacetylcholine-13C6 Dichloride;  Lysthenon-13C6;  Midarine-13C6;  Scoline-13C6; 
Molecular FormulaC₈¹³C₆H₃₀Cl₂N₂O₄
Molecular Weight367.26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Succinylcholine Chloride-13C6: A 13C6-Labeled Isotopic Internal Standard for LC-MS/MS Quantification of a Depolarizing Neuromuscular Blocker


Succinylcholine Chloride-13C6 (Molecular Formula: C₈¹³C₆H₃₀Cl₂N₂O₄; Molecular Weight: 367.26 Da) is a stable isotope-labeled analog of the depolarizing neuromuscular blocking agent succinylcholine chloride (unlabeled MW: 361.3 Da, CAS 71-27-2), in which six carbon-12 atoms are replaced by carbon-13 at the two terminal trimethylammonium moieties . As a bis-quaternary ammonium choline ester, the compound serves exclusively as an internal standard (IS) for isotope dilution mass spectrometry, not as a therapeutic agent [1]. It is commercially supplied as a crystalline solid by multiple vendors including Toronto Research Chemicals (TRC), Santa Cruz Biotechnology, and CymitQuimica, with specifications of ≥98% isotopic enrichment and ≥98% chemical purity .

Why Unlabeled or Deuterated Succinylcholine Analogs Cannot Substitute for Succinylcholine Chloride-13C6 in Quantitative Bioanalysis


In isotope dilution LC-MS/MS, the internal standard must exhibit virtually identical chromatographic retention time, ionization efficiency, and extraction recovery as the target analyte to compensate for matrix effects [1]. Unlabeled succinylcholine is indistinguishable from the endogenous analyte and thus unusable as an IS. Deuterated succinylcholine analogs (e.g., SUX-d6, SUX-d18), although historically employed in published methods, suffer from known chromatographic isotope effects: the replacement of hydrogen with deuterium alters analyte–stationary phase interactions in reversed-phase LC, causing the deuterated IS to elute earlier than the target analyte and therefore experience different matrix-induced ion suppression [2]. This differential matrix effect generates systematic negative quantitative bias—a phenomenon documented across chemically diverse analytes—and undermines the core premise of isotope dilution. By contrast, 13C labeling preserves the carbon–hydrogen bond character and eliminates this retention time shift [3]. Furthermore, SUX-d18 is not commercially available and requires custom synthesis, whereas Succinylcholine Chloride-13C6 is an off-the-shelf catalog product [4].

Quantitative Differentiation Evidence: Succinylcholine Chloride-13C6 vs. Unlabeled and Deuterated Comparators


Mass Shift of +6.0 Da vs. Unlabeled Succinylcholine Exceeds the Recommended ≥3 Da Threshold for Spectral Non-Overlap

Succinylcholine Chloride-13C6 (MW 367.26 Da) provides a mass shift of +6.0 Da relative to the unlabeled parent compound (MW 361.3 Da, C₁₄H₃₀Cl₂N₂O₄) . This exceeds the minimum recommended mass difference of ≥3 Da required to avoid isotopic spectral overlap between the M, M+1, and M+2 natural abundance isotopologue envelope of the analyte and the IS signal in small-molecule LC-MS/MS . Among published succinylcholine IS candidates, SUX-d6 provides an equivalent +6 Da shift, while SUX-d18 provides +18 Da. However, the larger deuterium substitution in SUX-d18 introduces a substantial chromatographic isotope effect (retention time shift) that is absent with 13C6 labeling [1].

Isotope dilution mass spectrometry SIL internal standard quantitative bioanalysis

13C6-Labeled IS Co-Elutes with the Analyte, Whereas Deuterated IS Shows Chromatographic Retention Time Shift That Causes Quantitative Bias

A systematic head-to-head comparison of deuterated (2H) versus non-deuterated (13C/15N) SIL-IS performance in LC–ESI–MS/MS demonstrated that deuterated IS (2MHA-[2H7]) generated urinary 2MHA concentrations on average 59.2% lower than those produced by the 13C6-labeled IS (2MHA-[13C6]), due to differential chromatographic retention and consequent unequal matrix effect compensation [1]. Spike accuracy analysis further revealed that 2MHA-[2H7] generated a negative bias of −38.4%, whereas no statistically significant bias was observed for 2MHA-[13C6] [1]. Post-column infusion experiments confirmed that the ion suppression experienced by the analyte and the 13C6 IS was equivalent, but that the deuterated IS experienced different ion suppression, explaining the quantitative discrepancy [1]. Although this study was conducted on methylhippuric acids rather than succinylcholine, the underlying physicochemical principle—that deuterium substitution alters lipophilicity and thus reversed-phase retention—is a class-level phenomenon applicable to all small-molecule analytes, including bis-quaternary ammonium compounds such as succinylcholine [2].

Matrix effect compensation LC-MS/MS stable isotope-labeled internal standard

Carbon-13 Labels Are Chemically Inert and Do Not Undergo H/D Exchange, Unlike Deuterium Labels at Positions Adjacent to Carbonyl Groups

13C labels are covalently incorporated into the carbon skeleton and cannot exchange with protic solvents under any analytical or storage conditions. Deuterium labels, by contrast, are susceptible to hydrogen–deuterium (H/D) exchange when positioned on heteroatoms (O, N) or on carbon atoms adjacent to carbonyl groups, a well-documented phenomenon in bioanalytical chemistry . Succinylcholine contains two ester carbonyl groups; deuterium label placement on the α-carbon or on the choline moiety adjacent to the ester linkage would be at risk of exchange. The 13C6 labeling in Succinylcholine Chloride-13C6 is positioned on the methyl groups of the terminal quaternary ammonium moieties—sites that are chemically inert with respect to exchange [1]. Class-level evidence confirms that 13C- and 15N-labeled SIL standards maintain isotopic integrity indefinitely in aqueous solution, whereas deuterated standards can lose label over time, altering the effective IS concentration and degrading quantification accuracy .

Label stability H/D exchange isotopic integrity

Succinylcholine Chloride-13C6 Is Commercially Available Off-the-Shelf; Deuterated SUX-d18 Requires Custom Synthesis

Succinylcholine Chloride-13C6 is available as a catalog product from multiple established suppliers: Toronto Research Chemicals (TRC-S692102), Santa Cruz Biotechnology (sc-220144, $2,290/10 mg), and CymitQuimica (TR-S692102, €283–€1,972 depending on quantity) . In contrast, the deuterated analog SUX-d18, which has been used as the internal standard in the most widely cited and fully validated HPLC-MS/MS method for succinylcholine quantification in clinical and forensic samples, is explicitly described by its developers as 'not commercially available' and requiring custom two-step synthesis from ethanolamine and iodomethane-d3 [1] [2]. The SUX-d6 analog used in the Roy et al. (2001) method is likewise not listed in the catalogs of major isotope suppliers. The off-the-shelf availability of the 13C6 compound eliminates the 4–8 week synthesis lead time, in-house characterization burden (NMR, FAB-MS, HPLC-MS/MS identity and purity confirmation), and batch-to-batch variability risk associated with custom-synthesized deuterated standards [1].

Procurement commercial availability isotope-labeled standard supply

Patent-Specified Forensic Application: 13C6 Labeling Enables Unambiguous Differentiation of Administered Succinylcholine from Endogenous Choline and Succinic Acid

US Patent Application US20040258617A1 explicitly describes 13C6-labeled succinylcholine chloride (designated Compound I) as a preferred embodiment for forensic and clinical detection of succinylcholine administration [1]. The patent specifies that labeling with six 13C atoms increases the molecular weight by exactly 6 mass units (from 361 to 367 Da), and that upon in vivo hydrolysis, the labeled choline fragment carries a +3 Da mass tag, enabling its unambiguous GC-MS or LC-MS/MS differentiation from endogenous choline—a critical advantage given that succinylcholine metabolites are indistinguishable from naturally occurring compounds in unlabeled form [1]. This forensic differentiation capability is directly cited as the primary purpose of the stable isotope labeling strategy, addressing the well-documented difficulty of proving succinylcholine administration in postmortem toxicology [2]. While the patent describes the concept rather than providing quantitative recovery data, the +3 Da fragment mass tag is calculated to be fully resolvable from endogenous choline isotopologues at unit mass resolution [1].

Forensic toxicology stable isotope tracing postmortem detection

Isotopic Enrichment of ≥98% and Crystalline Solid Form Facilitates Accurate Gravimetric Preparation of IS Stock Solutions

Industry-standard specifications for 13C6-labeled small-molecule standards require isotopic enrichment ≥98 atom% 13C and chemical purity ≥98%, ensuring that the level of unlabeled (12C) species in the IS preparation is below the threshold that would cause detectable interference with the analyte signal . Succinylcholine Chloride-13C6 is supplied as a crystalline solid (TRC, Santa Cruz Biotechnology), which permits accurate gravimetric preparation of primary stock solutions—a critical factor for quantitative bioanalytical method validation under FDA and EMA guidelines . In comparison, the custom-synthesized deuterated analogs SUX-d18 and SMC-d3 required extensive in-house characterization by 1H- and 13C-NMR to confirm deuteration completeness, as noted in their synthesis publication [1]. The availability of a manufacturer-provided Certificate of Analysis (CoA) with lot-specific purity, isotopic enrichment, and water content data for the 13C6 compound directly supports regulatory compliance during method transfer and auditing .

Isotopic purity standard preparation method validation

Procurement-Relevant Application Scenarios for Succinylcholine Chloride-13C6 Based on Quantitative Differentiation Evidence


Clinical Pharmacokinetic Studies Requiring Isotope Dilution LC-MS/MS Quantification in Plasma or Serum

Succinylcholine Chloride-13C6 is the preferred internal standard for LC-MS/MS assays quantifying succinylcholine in human plasma or serum for pharmacokinetic profiling. The 13C6 label ensures co-elution with the analyte on reversed-phase columns, providing equivalent matrix effect compensation across the entire chromatographic peak—unlike deuterated IS, which can elute earlier and experience different ion suppression [1]. The +6 Da mass shift positions the IS signal outside the natural isotopologue envelope of the analyte, enabling accurate integration at concentrations as low as 6.0 ng/mL (the validated LOQ for succinylcholine in serum using HPLC-MS/MS with deuterated IS) [2]. The crystalline solid form and CoA-backed purity specifications support gravimetric preparation of primary stock solutions, satisfying FDA bioanalytical method validation requirements for IS traceability .

Forensic Toxicology Confirmation of Succinylcholine Administration in Postmortem Blood, Urine, or Tissue

In forensic casework, Succinylcholine Chloride-13C6 serves a dual role: as a quantitative IS for LC-MS/MS methods and—when administered as a labeled tracer per the US20040258617A1 patent—as a means of generating a +3 Da mass-tagged choline metabolite that survives hydrolysis and remains detectable in urine for ≥6 hours post-exposure, versus ≤10 minutes for the intact unlabeled drug in blood [1] [2]. The labeled metabolite is unambiguously resolvable from endogenous choline by unit mass resolution, overcoming the fundamental forensic limitation that succinylcholine metabolites are otherwise indistinguishable from normal biochemical constituents [1]. For laboratories implementing the Kuepper et al. (2008) fully validated HPLC-MS/MS method, the 13C6 compound can replace the custom-synthesized SUX-d18 IS, eliminating the synthesis bottleneck and improving co-elution fidelity .

Bioanalytical Method Development and Cross-Validation Across Laboratories Using a Commercially Traceable IS

Multi-site clinical trials and CRO-driven bioanalytical workflows require internal standards that are commercially available with consistent lot-to-lot specifications. Succinylcholine Chloride-13C6 meets this requirement through its catalog availability from multiple ISO-certified suppliers (TRC, Santa Cruz Biotechnology), each providing lot-specific Certificates of Analysis documenting chemical purity, isotopic enrichment, and residual solvent content [1]. This traceability eliminates the cross-validation variability introduced when individual laboratories independently synthesize and characterize their own deuterated IS [2]. The 13C6 compound's documented absence of chromatographic isotope effect further ensures that retention time-based peak identification and integration parameters remain consistent across different LC systems and column batches during method transfer .

Metabolic Flux Analysis and In Vitro Hydrolysis Rate Studies Using 13C-Tracing

Beyond its role as a quantitative IS, Succinylcholine Chloride-13C6 can be employed as a tracer substrate to study the enzymatic hydrolysis kinetics of succinylcholine by plasma butyrylcholinesterase (BChE) in vitro. The 13C3-labeled choline fragment, generated upon ester hydrolysis, can be selectively monitored by LC-MS/MS without interference from endogenous choline present in the incubation matrix [1]. This application is directly enabled by the 13C labeling pattern described in US20040258617A1, which ensures that the hydrolytic cleavage product carries a distinct +3 Da mass signature [1]. The chemically inert 13C label guarantees that the tracer signal is not confounded by H/D exchange during extended incubation at 37°C in buffered aqueous media, a concern with deuterated tracers [2].

Quote Request

Request a Quote for Succinylcholine Chloride-13C6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.